For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of N-Cbz-4-oxo-D-proline
Introduction
N-Cbz-4-oxo-D-proline, also known by its systematic name (2R)-1-[(benzyloxy)carbonyl]-4-oxopyrrolidine-2-carboxylic acid, is a protected amino acid derivative that serves as a critical chiral building block in modern organic synthesis.[1][2] Its rigid pyrrolidine core, combined with the presence of a ketone and strategically placed protecting groups, makes it a valuable intermediate for constructing complex molecular architectures.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in pharmaceutical and peptide research.[1]
Core Chemical and Physical Properties
The fundamental properties of N-Cbz-4-oxo-D-proline are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 147226-04-8 | [1][3][4] |
| Molecular Formula | C₁₃H₁₃NO₅ | [1][4] |
| Molecular Weight | 263.25 g/mol | [1][4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | Not available (N/A) | [1] |
| Boiling Point | 488.5 ± 45.0 °C (Predicted) | [1] |
| Density | 1.408 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.83 ± 0.20 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1][3] |
| InChI Key | RPLLCMZOIFOBIF-LLVKDONJSA-N | [4] |
Reactivity and Chemical Profile
The chemical behavior of N-Cbz-4-oxo-D-proline is dictated by its three primary functional groups: the N-Cbz protecting group, the carboxylic acid, and the C4-ketone.
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N-Cbz (Carboxybenzyl) Protecting Group : The Cbz group provides robust protection for the proline nitrogen. It is stable under a variety of conditions, including those used for peptide coupling.[2] Its primary mode of cleavage is through catalytic hydrogenation (e.g., H₂/Pd-C), which yields the free amine, toluene, and carbon dioxide. This allows for the selective deprotection and further functionalization of the nitrogen atom.[6]
-
Carboxylic Acid : The carboxylic acid moiety is a key handle for synthetic transformations. It can be activated using standard peptide coupling reagents (e.g., HATU, EDC) to form amide bonds with other amino acids or amines, making it a fundamental component in peptide synthesis.[1][7]
-
C4-Ketone : The ketone at the 4-position offers a site for further chemical modification. It can undergo nucleophilic addition, reduction to the corresponding alcohol (a precursor to hydroxyproline derivatives), or be used to introduce other functional groups, expanding the structural diversity of the resulting molecules.
The inherent chirality of the D-proline scaffold is crucial for asymmetric synthesis, enabling the creation of enantiomerically pure products, which is of paramount importance in the pharmaceutical industry.[2]
Experimental Protocols
Synthesis of N-Cbz-4-oxo-D-proline
A common method for synthesizing N-Cbz-4-oxo-proline involves the oxidation of the corresponding N-Cbz-4-hydroxy-D-proline. The following is a representative protocol adapted from the synthesis of the L-enantiomer.[8]
1. Reaction Setup:
-
Dissolve N-Cbz-4-hydroxy-D-proline (1 equivalent) in a suitable solvent mixture, such as water or an aqueous/organic biphasic system.
-
Cool the reaction mixture to a temperature between -5°C and 0°C in an ice-salt bath.
2. Oxidation:
-
Add a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
-
Slowly add an oxidizing agent, such as sodium hypochlorite (bleach) or trichloroisocyanuric acid (TCCA), while maintaining the temperature below 0°C.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
3. Quenching and Work-up:
-
Once the reaction is complete, quench the excess oxidant by adding a 10% aqueous solution of sodium thiosulfate.[8]
-
Adjust the pH of the aqueous solution to 3-4 using a 6M HCl solution.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium chloride (brine), and dry over anhydrous sodium sulfate.
4. Purification:
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a solvent system like ethyl acetate/hexanes to obtain the pure N-Cbz-4-oxo-D-proline.[8]
5. Analysis:
-
Confirm the identity and purity of the final product using HPLC, ¹H NMR, and mass spectrometry. The purity should typically be >99%.[8]
Caption: A generalized workflow for the synthesis of N-Cbz-4-oxo-D-proline.
Applications in Research and Development
N-Cbz-4-oxo-D-proline is primarily used as a synthetic intermediate in several key areas:
-
Pharmaceutical Development : It serves as a precursor for synthesizing complex organic molecules that are integral to the creation of new drugs.[1] The proline scaffold is a common motif in many biologically active compounds, including enzyme inhibitors. The D-configuration is often used to enhance metabolic stability or to achieve a specific stereochemical fit with a biological target.[2]
-
Peptide Synthesis : In the field of peptide chemistry, this compound is a valuable building block for constructing peptide sequences.[1] The rigid, cyclic structure of proline introduces conformational constraints into peptide backbones, which can be exploited to design peptides with specific secondary structures and enhanced biological activity.[9]
-
Organic Chemistry Research : It is employed as a versatile tool in the exploration of new synthetic methodologies and the discovery of novel chemical reactions.[1]
Caption: Role of N-Cbz-4-oxo-D-proline in synthetic drug development pathways.
References
- 1. Cas 147226-04-8,N-CBZ-4-OXO-D-PROLINE | lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. N-CBZ-4-OXO-D-PROLINE | 147226-04-8 [chemicalbook.com]
- 4. N-Cbz-4-oxo-D-proline | CAS: 147226-04-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Buy N-Cbz-(4S)-4-(Boc-amino)-L-proline [smolecule.com]
- 7. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104788353A - Method for synthesizing 4-oxo-L-proline derivative - Google Patents [patents.google.com]
- 9. Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status | MDPI [mdpi.com]
